
3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide” contains several functional groups. It has a benzamide group, a nitro group, and a phenylsulfonyl group attached to a pyrrolidine ring . These groups are common in many biologically active compounds .
Molecular Structure Analysis
The pyrrolidine ring in this compound is a five-membered ring with one nitrogen atom . The phenylsulfonyl group attached to the pyrrolidine ring could contribute to the stereochemistry of the molecule .Chemical Reactions Analysis
The reactivity of this compound could be influenced by the nitro group and the phenylsulfonyl group. Nitro groups are electron-withdrawing, which can make the compound more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. The presence of a nitro group, a benzamide group, and a phenylsulfonyl group could influence properties such as polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen
Absorption and Metabolism Studies
Studies on compounds similar to 3-nitro-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide, such as vismodegib, have explored their absorption, distribution, metabolism, and excretion in animal models. These studies reveal extensive metabolism involving oxidation and phase II conjugation processes, providing insights into the pharmacokinetics of such molecules (Qin Yue et al., 2011).
Synthesis and Characterization of Polymers
Research into the synthesis of optically active polyamides incorporating nitro and sulfonyl functional groups demonstrates the potential for creating materials with unique physical and chemical properties. These polymers are characterized by their solubility in polar organic solvents and thermal stability, highlighting their applicability in various industrial and technological applications (K. Faghihi et al., 2010).
Chemical Synthesis and Organic Chemistry
The compound's framework facilitates access to ring-fused aromatic derivatives through innovative synthetic routes. This research underscores the compound's utility in organic synthesis, enabling the creation of complex aromatic structures that are challenging to achieve through conventional methods (L. Bianchi et al., 2003).
Advanced Materials Development
Studies have also focused on the development of materials with high refractive indices and low birefringences, utilizing compounds with similar structural motifs. Such materials are promising for applications in optics and photonics, where precise control over light propagation and minimal optical distortion are critical (Cheng Li et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18(14-6-4-7-15(12-14)21(23)24)19-13-16-8-5-11-20(16)27(25,26)17-9-2-1-3-10-17/h1-4,6-7,9-10,12,16H,5,8,11,13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIMNZFVQJGSRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
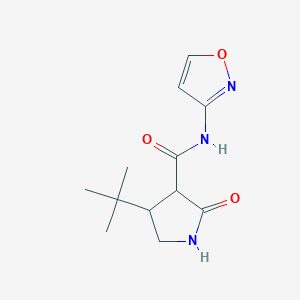
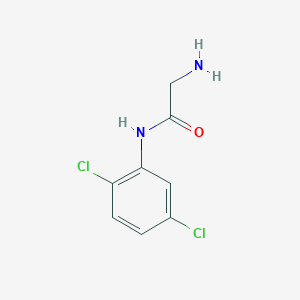
![ethyl 2-acetamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2664504.png)
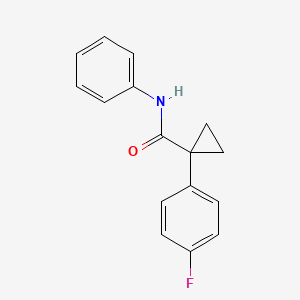

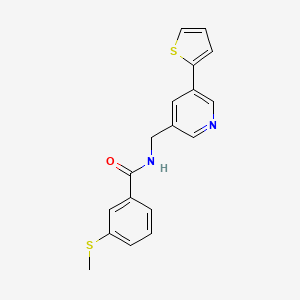
![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2664513.png)
![2-(1,2-benzoxazol-3-yl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)acetamide](/img/structure/B2664514.png)


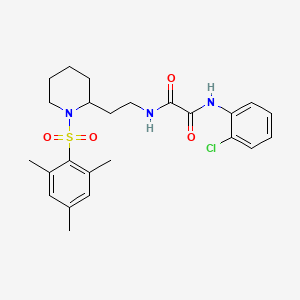
![2-{[3-cyano-6-methyl-4-(thiophen-3-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl]sulfanyl}-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2664522.png)
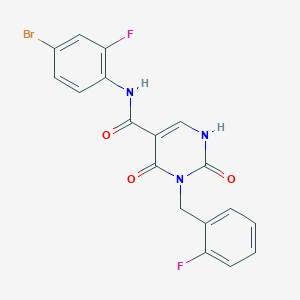
![3-Cyclopropyl-1-[1-(3,4-difluorobenzoyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2664524.png)
